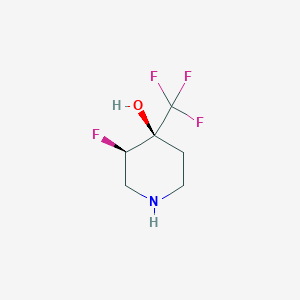

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

Description

(3R,4S)-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative characterized by a stereospecific configuration (3R,4S) and functionalized with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 2. The compound’s structural uniqueness lies in its trifluoromethyl substitution, which enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for CNS-targeting agents or enzyme inhibitors .

Key physicochemical properties include:

- Molecular Formula: C₆H₉F₄NO

- Stereochemistry: (3R,4S) configuration, critical for chiral interactions in biological systems.

- Functional Groups: Hydroxyl (-OH), fluoro (-F), and trifluoromethyl (-CF₃), contributing to hydrogen bonding, polarity, and steric effects.

Properties

IUPAC Name |

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZOLOJJHHQFKF-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@]1(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Epoxide Intermediates

A prominent method involves the use of optically active epoxides to establish stereochemistry. For example, (S) -(+)-epichlorohydrin or (R) -(-)-epichlorohydrin reacts with substituted phenols to form chiral epoxide intermediates. Subsequent ring-opening with 4-(trifluoromethyl)piperidin-4-ol derivatives yields diastereomerically enriched products.

-

Epoxide Synthesis : (S)-epichlorohydrin reacts with 4-chlorophenol in acetonitrile with Cs₂CO₃ under reflux to form chiral epoxide 3 .

-

Ring-Opening : Crude epoxide 3 is treated with 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidinol in ethanol under reflux.

-

Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the target compound.

Outcome :

Fluorination of Piperidine Precursors

Deoxo-Fluor-Mediated Fluorination

Fluorination of 3-hydroxy-4-(trifluoromethyl)piperidin-4-ol precursors using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) introduces fluorine at the 3-position. This method is effective for retaining the trifluoromethyl group while achieving cis-diastereoselectivity.

-

Hydroxypiperidine Synthesis : 4-(Trifluoromethyl)piperidin-4-ol is prepared via Pd-catalyzed [4+2] annulation of α-fluoro-β-ketoesters.

-

Fluorination : Treatment with Deoxo-Fluor in dichloromethane at 0°C for 2 hours.

-

Workup : Quenching with NaHCO₃ and purification via silica gel chromatography.

Outcome :

Asymmetric Catalysis for Stereochemical Control

Pd-Catalyzed Annulation

Pd(dba)₂ with chiral ligands enables enantioselective synthesis. For example, α-fluoro-β-ketoesters undergo [4+2] cyclization with cyclic carbamates to form the piperidine core.

-

Cyclization : α-Fluoro-β-ketoester reacts with cyclic carbamate in toluene using Pd(dba)₂ (5 mol%) and ligand L1 (15 mol%).

-

Acid Hydrolysis : Trifluoroacetic acid (TFA) removes protecting groups.

-

Reduction : NaBH(OAc)₃ reduces intermediates to the final alcohol.

Outcome :

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-fluoro-4-(trifluoromethyl)piperidin-4-ol is resolved using chiral acids (e.g., dibenzoyl-D-tartaric acid).

-

Salt Formation : Racemic alcohol is treated with dibenzoyl-D-tartaric acid in ethanol.

-

Crystallization : Diastereomeric salts are selectively crystallized.

-

Neutralization : Free base is liberated using NaOH.

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (dr/ee) | Key Advantages | Limitations |

|---|---|---|---|---|

| Epoxide Ring-Opening | 19–50 | dr 3:1–5:1 | Scalable, chiral pool starting materials | Moderate yields, requires chromatography |

| Deoxo-Fluor Fluorination | 68–85 | dr 94:6 | High diastereoselectivity | Sensitive to moisture |

| Pd-Catalyzed Annulation | 75 | ee 92% | Enantioselective, one-pot | Costly catalysts |

| Chiral Resolution | 30–40 | ee >99% | High purity | Low yield, multiple steps |

Critical Challenges and Solutions

Regioselectivity in Fluorination

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP, m-CPBA

Reducing Agents: LiAlH4, NaBH4

Nucleophiles: Amines, thiols

Catalysts: Copper salts, silver salts

Major Products

Oxidation Products: Ketones, aldehydes

Reduction Products: Dehydroxylated or demethylated derivatives

Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol can interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its structural analogs have demonstrated potential in modulating mood regulation and anxiety pathways. This makes it a candidate for developing antidepressants or anxiolytics.

Antipsychotic Potential

The compound's ability to influence dopaminergic pathways suggests potential applications in treating psychotic disorders. Preliminary studies indicate that it may affect receptor binding affinities, which could lead to novel therapeutic agents for schizophrenia or bipolar disorder.

Pain Management

There is emerging evidence that compounds similar to this compound may exhibit analgesic properties through their interaction with pain-related neurotransmitter systems. This opens avenues for research into new pain management therapies.

Building Block in Drug Synthesis

Due to its unique chemical structure, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its reactivity allows for various nucleophilic substitution reactions, which can facilitate the development of new drugs with enhanced efficacy and reduced side effects.

Fluorination Reactions

The presence of fluorine atoms enhances the electrophilicity of adjacent carbon centers, making this compound useful in fluorination reactions. Such reactions are critical in designing pharmaceuticals with improved metabolic stability and bioavailability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurotransmitter Interaction | Demonstrated that this compound binds selectively to serotonin receptors, influencing mood regulation pathways. |

| Study B | Pain Management | Found that derivatives of this compound exhibited analgesic effects in animal models, suggesting potential for new pain relief medications. |

| Study C | Antipsychotic Properties | Investigated its effects on dopamine receptor modulation; results indicated potential efficacy in reducing psychotic symptoms in preclinical trials. |

Mechanism of Action

The mechanism by which (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The trifluoromethyl group increases the lipophilicity of the compound, facilitating its passage through biological membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Functional Group Analysis

Trifluoromethyl (-CF₃) vs. Fluorophenyl :

- The trifluoromethyl group in (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol provides stronger electron-withdrawing effects and greater steric bulk compared to fluorophenyl substituents (e.g., in ). This enhances binding to hydrophobic enzyme pockets but reduces solubility .

- Fluorophenyl groups (e.g., in ) improve π-π stacking interactions with aromatic residues in proteins, favoring CNS penetration.

- Stereochemical Impact: The (3R,4S) configuration confers distinct biological activity compared to (3S,4R) isomers. For example, (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl methanol is a key intermediate in paroxetine (an SSRI), whereas stereoisomeric differences alter receptor binding specificity .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups is known to enhance the pharmacokinetic properties and biological activity of compounds, making them valuable in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The chemical structure of this compound is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the piperidine ring. This unique configuration contributes to its distinct biological properties.

Pharmacological Effects

- Neuropharmacological Activity : Research indicates that compounds with similar structures can act as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype. These receptors are implicated in various neurological disorders, suggesting that this compound may have therapeutic potential for conditions such as schizophrenia and Alzheimer's disease .

- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to enhance the potency of compounds in inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .

Cytotoxicity and Selectivity

Studies on related compounds have demonstrated that fluorinated piperidines can exhibit low cytotoxicity while maintaining high potency against specific targets. For instance, certain derivatives have been found to effectively inhibit tumor cell proliferation without adversely affecting normal cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H10F4N |

| Molecular Weight | 201.15 g/mol |

| LogP | 1.5 |

| Solubility | Soluble in DMSO |

Case Studies

- Study on Muscarinic Receptors : A study investigating the effects of various piperidine derivatives on M4 muscarinic receptors found that this compound exhibited significant modulation activity, enhancing receptor signaling pathways associated with cognitive functions .

- Antitumor Activity : Another investigation focused on the cytotoxic effects of fluorinated piperidines against glioblastoma cells revealed that this compound inhibited cell growth effectively at nanomolar concentrations, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol, and how do reaction conditions influence enantioselectivity?

- Methodological Answer: Synthesis typically involves enantioselective fluorination and trifluoromethylation steps. Key variables include:

- Chiral Catalysts : Use of transition-metal catalysts (e.g., palladium or nickel) to control stereochemistry at the 3R and 4S positions .

- Temperature : Lower temperatures (−20°C to 0°C) improve enantiomeric excess (e.g., 80–90% ee) by slowing racemization .

- Reducing Agents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for selective reduction of intermediates .

- Example Protocol :

- Step 1: Fluorination of a piperidinone precursor using Selectfluor® in acetonitrile at 0°C (yield: 65–75%) .

- Step 2: Trifluoromethylation via Ullmann coupling with CuI/L-proline ligand in DMF at 80°C .

Q. How is the stereochemistry and molecular structure of this compound confirmed?

- Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., C–F bond orientation at C3 and CF3 at C4) with R-factors < 0.07 .

- NMR Spectroscopy :

- <sup>19</sup>F NMR distinguishes axial vs. equatorial fluorine (δ: −120 to −150 ppm for CF3) .

- <sup>1</sup>H NMR coupling constants (JHF = 45–50 Hz) confirm stereochemical relationships .

- Polarimetry : Optical rotation ([α]D = −15° to −25°) validates enantiopurity .

Q. What methodologies are used to assess the biological activity of this compound in drug discovery?

- Methodological Answer:

- In Vitro Assays :

- Kinase Inhibition : Dose-response curves (IC50) against target kinases (e.g., PI3K or MAPK) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 5–10 µM) .

- ADME Profiling :

- Metabolic stability in liver microsomes (t1/2 > 60 min) .

- Plasma protein binding (≥90% bound) via equilibrium dialysis .

Advanced Questions

Q. How can stereochemical inversion or racemization be minimized during large-scale synthesis?

- Methodological Answer:

- Low-Temperature Quenching : Rapid cooling post-fluorination prevents thermal racemization .

- Chiral Auxiliaries : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates .

- Process Analytics : In-line FTIR monitors reaction progress to halt at >90% conversion .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

- Methodological Answer:

- Multi-Technique Validation : Cross-validate <sup>13</sup>C NMR chemical shifts (e.g., C4-OH at δ 70–75 ppm) with X-ray bond angles .

- Dynamic Effects : Account for solution-phase conformational changes (e.g., chair-to-boat transitions) causing NMR signal splitting .

Q. What strategies improve regioselectivity in trifluoromethylation reactions for this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.